molecular formula C10H16O5 B030265 Diethyl ethoxymethylenemalonate CAS No. 87-13-8

Diethyl ethoxymethylenemalonate

Cat. No. B030265
Key on ui cas rn: 87-13-8
M. Wt: 216.23 g/mol
InChI Key: LTMHNWPUDSTBKD-UHFFFAOYSA-N
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Patent
US04091040

Procedure details

A mixture of diethyl malonate (160 g., 1.0 mole), ethyl ortho-formate (148 g., 1.0 mole), acetic anhydride solvent (204 g., 2 moles) and anhydrous zinc chloride catalyst (0.5 g) was heated in an oil bath for 6.5 hr (temperature of contents 104°-113° C). The mixture was then distilled through a short column during 3.5 hr, raising the pot temperature to 124°and yielding 120 ml of distillate. The residue was treated with additional ethyl orthoformate (148 g., 1.0 mole) and acetic and acetic anhydride (204 g., 2.0 moles) and distillation was continued for 3 hr to yield 160 ml of distillate (pot temperature 120°-130°). After standing at 25° for 18 hr the residue was diluted with 250 ml of ether and washed thoroughly with water. The combined extracts were dried over magnesium sulfate and distilled to yield a forerun (26 g.) containing principally diethyl malonate and 156 g. (72%) of ethyl ethoxymethylenemalonate, b.p. 109°-111° (0.9mm) (85% yield based on unrecovered diethyl malonate); NMR (CDCl3): δ 7.62 (s,l,=CH), 4.22 (q. J = 7Hz, 2, CH2), 4.19 (q, J = 7 Hz, 4, CH2), 1.37 (t, J = 7 Hz, 3, CH3), 1.30 (t, J = 7 Hz, 6, CH3).
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
ethyl ortho-formate
Quantity
148 g
Type
reactant
Reaction Step Two
Quantity
204 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
ethyl orthoformate
Quantity
148 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
204 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl ethoxymethylenemalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH:12]([O-])([O-])[O:13][CH2:14][CH3:15].C(OC(=O)C)(=O)C.CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O.C(OC=C(C([O-])=O)C(OCC)=O)C>[Cl-].[Zn+2].[Cl-].CCOCC>[CH2:14]([O:13][CH:12]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])[CH3:15] |f:5.6.7|

Inputs

Step One
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
ethyl ortho-formate
Quantity
148 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
204 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
ethyl orthoformate
Quantity
148 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Name
Quantity
204 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Five
Name
ethyl ethoxymethylenemalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in an oil bath for 6.5 hr (temperature of contents 104°-113° C)
Duration
6.5 h
DISTILLATION
Type
DISTILLATION
Details
The mixture was then distilled through a short column during 3.5 hr
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
raising the pot temperature to 124°and
CUSTOM
Type
CUSTOM
Details
yielding 120 ml of distillate
CUSTOM
Type
CUSTOM
Details
to yield 160 ml of distillate (pot temperature 120°-130°)
WAIT
Type
WAIT
Details
After standing at 25° for 18 hr
Duration
18 h
WASH
Type
WASH
Details
washed thoroughly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to yield a forerun (26 g.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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